molecular formula C18H24O6P2 B12686766 Tetramethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bisphosphonate CAS No. 27344-43-0

Tetramethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bisphosphonate

Cat. No.: B12686766
CAS No.: 27344-43-0
M. Wt: 398.3 g/mol
InChI Key: YVTQGHMZUNKCTQ-UHFFFAOYSA-N
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Description

Tetramethyl ((1,1’-biphenyl)-4,4’-diylbis(methylene))bisphosphonate is a complex organic compound characterized by its unique biphenyl structure with tetramethyl and bisphosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl ((1,1’-biphenyl)-4,4’-diylbis(methylene))bisphosphonate typically involves the reaction of tetramethyl biphenyl derivatives with phosphonate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl ((1,1’-biphenyl)-4,4’-diylbis(methylene))bisphosphonate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler hydrocarbons.

Scientific Research Applications

Tetramethyl ((1,1’-biphenyl)-4,4’-diylbis(methylene))bisphosphonate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Tetramethyl ((1,1’-biphenyl)-4,4’-diylbis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The biphenyl structure allows for strong interactions with hydrophobic pockets in proteins, while the bisphosphonate groups can form strong bonds with metal ions or other functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,2’,5,5’-Tetramethyl-1,1’-biphenyl: Similar biphenyl structure but lacks the bisphosphonate groups.

    3,3’,5,5’-Tetramethyl-1,1’-biphenyl-4,4’-bipyrazole: Contains bipyrazole groups instead of bisphosphonate groups.

Uniqueness

Tetramethyl ((1,1’-biphenyl)-4,4’-diylbis(methylene))bisphosphonate is unique due to the presence of both tetramethyl and bisphosphonate groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

1-(dimethoxyphosphorylmethyl)-4-[4-(dimethoxyphosphorylmethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O6P2/c1-21-25(19,22-2)13-15-5-9-17(10-6-15)18-11-7-16(8-12-18)14-26(20,23-3)24-4/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTQGHMZUNKCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=CC=C(C=C1)C2=CC=C(C=C2)CP(=O)(OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O6P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00950056
Record name Tetramethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27344-43-0
Record name P,P,P′,P′-Tetramethyl P,P′-[[1,1′-biphenyl]-4,4′-diylbis(methylene)]bis[phosphonate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27344-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bisphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027344430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bisphosphonate
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